2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate
Description
The compound 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate is a synthetic small molecule characterized by a chromen-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a 4-fluorobenzenesulfonate ester at position 3. Its molecular formula is C₂₅H₁₉FO₆S, with a molecular weight of 478.48 g/mol (inferred from structural analogs in ). The ethoxyphenyl moiety contributes to lipophilicity, while the fluorine atom on the sulfonate group enhances electronic stability.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQWUOYTHBLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate typically involves multi-step organic reactions. The general synthetic route may include the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction, where an ethoxybenzene derivative reacts with the chromen-4-one core in the presence of a Lewis acid catalyst.
Sulfonation and Fluorination: The final step involves the sulfonation of the aromatic ring followed by fluorination. This can be achieved using sulfonyl chloride and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonate Group
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-Trimethylbenzenesulfonate (CAS 298217-84-2)
- Molecular Formula : C₂₆H₂₄O₆S
- Molecular Weight : 464.53 g/mol
- Key Differences: The sulfonate group is substituted with 2,4,6-trimethylbenzene instead of 4-fluorobenzene. The absence of fluorine may decrease metabolic stability and electronic effects (e.g., dipole interactions).
General Fluorinated Analogs
Core Structure Variations
Chromen-4-one vs. Benzimidazole
- Etometazen (): A benzimidazole derivative with a 4-ethoxyphenyl group.
- Core Difference : Benzimidazole (aromatic heterocycle) vs. chromen-4-one (oxygen-containing bicyclic system).
- Implications :
- Chromen-4-one cores are associated with antioxidant and anti-inflammatory activities.
- Benzimidazoles often exhibit anthelmintic or antiviral properties.
Pyrethroid-Ether Derivatives
Physicochemical Properties and Substituent Effects
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s efficacy, but fluorinated sulfonates are explored in kinase inhibitors or anti-cancer agents.
- Comparative Studies Needed :
- In vitro assays comparing sulfonate analogs (fluorinated vs. methylated).
- ADMET profiling to assess bioavailability differences.
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a chromone backbone with an ethoxyphenyl group and a sulfonate moiety, which may contribute to its biological activity through various interactions with biological targets.
Anticancer Activity
Several studies have indicated that chromone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated moderate inhibition against the MCF-7 breast cancer cell line with an IC50 value of approximately 20 µM, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression and inflammation. In vitro assays showed that it moderately inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative diseases . Additionally, it exhibited inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), enzymes linked to inflammatory processes .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Interaction : Molecular docking studies suggest that the presence of electron-withdrawing groups like fluorine enhances binding affinity to target enzymes, promoting inhibitory effects on AChE and COX-2 .
- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
- Cell Cycle Arrest : Preliminary studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Data Summary
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 20 | |
| AChE Inhibition | AChE | 19.2 | |
| BChE Inhibition | BChE | 13.2 | |
| COX-2 Inhibition | COX-2 | Moderate | |
| LOX Inhibition | LOX-5/15 | Moderate |
Case Studies
- Study on Anticancer Activity : A study conducted on various chromone derivatives highlighted the potential of this compound in inhibiting MCF-7 cell growth through apoptosis induction mechanisms.
- Enzyme Inhibition Analysis : Another research focused on the structure-activity relationship (SAR) of chromone derivatives showed that modifications at the phenyl ring significantly affect enzyme inhibition potency, supporting the design of more effective inhibitors based on this scaffold .
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the chromen-4-one core. For example:
Chromen-4-one Formation : React 4-ethoxyphenylacetic acid with a chromone precursor (e.g., 3-formylchromone) under acidic conditions.
Sulfonate Coupling : Introduce the 4-fluorobenzenesulfonyl group via nucleophilic aromatic substitution (SNAr) using 4-fluorobenzenesulfonyl chloride in anhydrous THF with triethylamine as a base (similar to methods in ).
Purification : Use column chromatography (SiO₂, Hexanes:EtOAc gradient) to isolate the product, as described for analogous compounds .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonate Coupling | 4-Fluorobenzenesulfonyl chloride, Et₃N, THF, 30°C, 0.5 h | ~75% | |
| Purification | SiO₂ column (Hexanes:EtOAc = 70:30) | - |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : Confirm the structure via ¹H/¹³C NMR. Key signals include:
- Chromen-4-one : Aromatic protons (δ 6.8–8.2 ppm), ketone carbonyl (δ 178–182 ppm).
- Sulfonate Group : Distinct ¹⁹F NMR signal near δ -110 ppm (CF) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion).
- HPLC Purity Analysis : Use a C18 column (MeCN:H₂O = 70:30) to confirm >95% purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation from a DCM/MeOH mixture.
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018 for structure solution and refinement. Typical parameters:
Q. What strategies address discrepancies in spectroscopic data during structure elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 16).
- Intermediate Analysis : Isolate and characterize reaction intermediates (e.g., chromen-3-yl methylene precursors) to confirm regiochemistry .
- Dynamic NMR : Resolve conformational ambiguities (e.g., sulfonate rotation barriers) at variable temperatures .
Q. How can the reactivity of the sulfonate group be studied for functionalization or hydrolysis?
Methodological Answer:
Q. What computational methods predict the compound’s biological targets or pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or estrogen receptors (PDB IDs: 1PXX, 3ERD).
- ADMET Prediction : Employ SwissADME to estimate logP (~3.5), bioavailability (Lipinski score: 4/5), and CYP450 interactions .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess protein-ligand stability (RMSD < 2.0 Å) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
